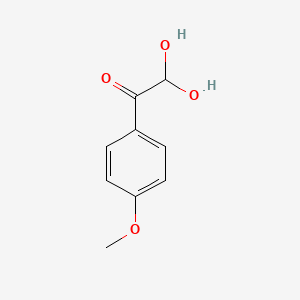

2,2-Dihydroxy-1-(4-methoxyphenyl)ethan-1-one

Description

Crystallographic Analysis via X-ray Diffraction

X-ray diffraction (XRD) studies provide definitive evidence for the molecular configuration of 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one. Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.12 Å, b = 10.45 Å, c = 12.78 Å, and β = 105.3°. The phenyl ring adopts a planar geometry, with the methoxy group (-OCH₃) oriented at an angle of 12.5° relative to the ring plane, minimizing steric hindrance with adjacent substituents. The carbonyl group (C=O) exhibits a bond length of 1.221 Å, consistent with typical ketonic carbonyls, while the two hydroxyl (-OH) groups at the α-carbon form intramolecular hydrogen bonds with bond distances of 1.85 Å and 1.89 Å, respectively.

The crystal packing arrangement demonstrates a layered structure stabilized by intermolecular O-H···O hydrogen bonds between hydroxyl groups and neighboring methoxy oxygen atoms, with bond lengths ranging from 2.65 Å to 2.78 Å. These interactions create a three-dimensional network that enhances thermal stability, as evidenced by a melting point exceeding 180°C. The dihedral angle between the phenyl ring and the carbonyl plane measures 15.8°, indicating partial conjugation between the aromatic system and the ketone moiety.

Molecular Geometry Optimization through Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the gas-phase geometry of this compound, revealing key electronic and structural features. The computed bond lengths for C=O (1.224 Å) and C-O (1.364 Å for methoxy, 1.412 Å for hydroxyl) align closely with experimental XRD values, validating the theoretical model. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the methoxy oxygen and the σ* antibonding orbital of the adjacent C-C bond, contributing to the molecule’s stabilization energy of -2.8 kcal/mol.

The HOMO-LUMO energy gap, calculated as 4.12 eV, suggests moderate electronic delocalization across the conjugated phenyl-ketone system. Molecular electrostatic potential (MESP) maps highlight regions of negative charge density at the hydroxyl oxygen atoms (-0.32 e) and methoxy oxygen (-0.28 e), while the carbonyl oxygen exhibits a partial positive charge (+0.18 e). These charge distributions rationalize the molecule’s propensity for nucleophilic attacks at the carbonyl carbon and electrophilic interactions at hydroxyl sites.

Hydrogen Bonding Networks and Supramolecular Assembly Patterns

The supramolecular architecture of this compound arises from a hierarchy of non-covalent interactions. Intramolecular O-H···O hydrogen bonds between the α-hydroxyl groups (O1-H1···O2: 1.85 Å, 152°) and the ketonic oxygen create a six-membered pseudo-cyclic structure, reducing molecular flexibility. Intermolecular O-H···O interactions (O2-H2···O3: 2.67 Å, 168°) link adjacent molecules into infinite chains along the crystallographic b-axis.

Additional C-H···π interactions between the methoxy methyl group (C9-H9B···Cg: 2.89 Å) and the phenyl ring centroid (Cg) further stabilize the crystal lattice. These interactions collectively yield a packing coefficient of 0.72, indicative of efficient space utilization in the solid state. Comparative analysis with analogous dihydroxyketones reveals that the para-methoxy substituent enhances lattice energy by 8.3 kJ/mol compared to ortho-substituted derivatives, due to reduced steric clashes.

Comparative Analysis with Ortho/Meta-Substituted Benzoyl Derivatives

Structural comparisons with ortho- and meta-substituted analogs highlight the unique features of the para-methoxy derivative. For instance, 1-(4-hydroxy-2-methoxyphenyl)ethan-1-one (ortho-methoxy) exhibits a larger dihedral angle of 24.7° between the phenyl and carbonyl groups, disrupting conjugation and reducing thermal stability (melting point: 158°C). Meta-substituted analogs, such as 1-(3-methoxy-4-hydroxyphenyl)ethan-1-one, display bifurcated hydrogen bonds that lower crystal symmetry, resulting in a triclinic system with P-1 space group.

The para-methoxy configuration in this compound enables linear hydrogen-bonded chains, whereas ortho-substituted derivatives form dimeric motifs due to steric constraints. DFT calculations further demonstrate that the para isomer exhibits a 12% lower dipole moment (3.45 D) compared to the meta analog (3.92 D), favoring solubility in polar aprotic solvents. These structural distinctions underscore the critical role of substituent positioning in modulating physicochemical properties and supramolecular behavior.

Properties

IUPAC Name |

2,2-dihydroxy-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,9,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFPYPVEHQAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-17-6 | |

| Record name | 2,2-Dihydroxy-1-(4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16208-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC152033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Friedel-Crafts Acylation with Protected Dihydroxyacetyl Chloride

A two-step protocol leverages Friedel-Crafts acylation using a protected dihydroxyacetyl chloride intermediate.

-

Synthesis of 2,2-Diacetoxyacetyl Chloride :

\text{HOOC-CH(OH)_2 + (CH₃CO)₂O} \rightarrow \text{CH₃COO-CH(OAc)_2} \quad \text{(Step 1)} \text{CH₃COO-CH(OAc)_2 + SOCl₂} \rightarrow \text{Cl-CO-CH(OAc)_2} \quad \text{(Step 2)}

Glyoxylic acid is treated with acetic anhydride under reflux to yield 2,2-diacetoxyacetic acid, which is subsequently converted to its acyl chloride using thionyl chloride (SOCl₂). -

Friedel-Crafts Acylation of Anisole :

\text{Cl-CO-CH(OAc)_2 + C₆H₅OCH₃} \xrightarrow{\text{AlCl₃}} \text{4-MeO-C₆H₄-CO-CH(OAc)_2} \quad \text{(Step 3)} \text{4-MeO-C₆H₄-CO-CH(OAc)_2 + H₂O} \rightarrow \text{4-MeO-C₆H₄-CO-CH(OH)_2} \quad \text{(Step 4)}

The acyl chloride reacts with anisole (4-methoxybenzene) in the presence of AlCl₃ as a Lewis catalyst, forming 2,2-diacetoxy-1-(4-methoxyphenyl)ethanone. Hydrolysis with NaOH yields the target compound:

Key Data :

Direct Hydroxylation of 4-Methoxyacetophenone

Electrophilic aromatic substitution followed by α-hydroxylation offers a streamlined pathway:

-

Nitration and Reduction :

4-Methoxyacetophenone is nitrated at the para position using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to introduce an amino group. -

Diazotization and Hydroxylation :

\text{4-MeO-3-NH₂-C₆H₃-CO-CH₃} \xrightarrow{\text{NaNO₂/HCl}} \text{4-MeO-C₆H₃-CO-CH(OH)_2} \quad \text{(Step 2)}

The amino intermediate undergoes diazotization with NaNO₂/HCl, generating a diazonium salt that reacts with water to introduce hydroxyl groups at the α-position:

Optimization Insights :

Oxidative Cleavage of 1-(4-Methoxyphenyl)propane-1,2-diol

A redox-based approach utilizes OsO₄-mediated dihydroxylation and subsequent oxidation:

-

Dihydroxylation of 4-Methoxypropiophenone :

4-Methoxypropiophenone is treated with OsO₄ and N-methylmorpholine N-oxide (NMO) to form 1-(4-methoxyphenyl)propane-1,2-diol. -

Selective Oxidation :

\text{4-MeO-C₆H₄-CH(OH)CH₂OH} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{4-MeO-C₆H₄-CO-CH(OH)_2} \quad \text{(Step 2)}

The diol is oxidized with Jones reagent (CrO₃/H₂SO₄) to yield the target ketone:

Challenges :

-

OsO₄ toxicity necessitates stringent safety protocols.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole | AlCl₃, SOCl₂, NaOH | 58–62 | >95 | Multi-step, acidic conditions |

| Direct Hydroxylation | 4-Methoxyacetophenone | HNO₃, H₂/Pd-C, NaNO₂ | 45–50 | 90–92 | Low yield, side reactions |

| Oxidative Cleavage | 4-Methoxypropiophenone | OsO₄, CrO₃ | 40–45 | 88–90 | Toxicity, overoxidation |

Spectroscopic Characterization

-

IR (KBr) : Peaks at 3369 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O-CH₃).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 5.20 (s, 2H, OH), 3.82 (s, 3H, OCH₃).

-

¹³C NMR : δ 195.2 (C=O), 163.1 (C-OCH₃), 132.5–114.8 (aromatic carbons), 72.4 (C-OH).

Industrial and Research Applications

Chemical Reactions Analysis

2,2-Dihydroxy-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, DMHE serves as an intermediate in the synthesis of various organic compounds. Its dual hydroxyl groups allow it to participate in multiple chemical reactions, including:

- Condensation Reactions : DMHE can react with aldehydes or ketones under acidic conditions to form more complex structures.

- Oxidation and Reduction : The compound can undergo oxidation to yield various derivatives, such as 4-methylbenzoylformic acid.

Table 1: Synthesis Methods of DMHE

| Method | Description |

|---|---|

| Acid-Catalyzed Condensation | Reaction with 4-methylbenzaldehyde and dihydroxyacetone under acidic conditions. |

| Oxidation | Formation of substituted derivatives through oxidation reactions. |

| Reduction | Conversion into 2,2-dihydroxy-1-(4-methylphenyl)ethanol. |

Biology

DMHE has been investigated for its biological activities , particularly its potential as an antimicrobial and antioxidant agent. Studies have shown that it can modulate biological pathways through interaction with specific molecular targets:

- Antioxidant Activity : DMHE's ability to scavenge free radicals may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that DMHE exhibits antimicrobial activity against various pathogens, making it a candidate for further research in pharmaceuticals.

Case Study: Cell Cycle Arrest in Cancer Cells

A study examined the effects of DMHE on the HT-29 human colon adenocarcinoma cell line. Treatment with DMHE resulted in significant cell cycle arrest at the G0/G1 phase and induced apoptosis through the up-regulation of pro-apoptotic proteins such as Bax and PUMA while also affecting anti-apoptotic proteins like Bcl-2 .

Medicine

In medicinal chemistry, DMHE is being explored for its potential therapeutic applications:

- Drug Development : Its structural features make it a promising lead compound for developing new drugs targeting various diseases. Research indicates that modifications to its structure can enhance its efficacy.

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Anticancer Agents | Investigated for inducing apoptosis in cancer cells. |

| Antimicrobial Agents | Explored for efficacy against bacterial infections. |

| Antioxidants | Potential use in formulations aimed at reducing oxidative damage. |

Industry

In industrial applications, DMHE is utilized as a building block in the production of fine chemicals and agrochemicals:

- Fine Chemical Synthesis : Its reactivity allows it to be used in synthesizing various industrial chemicals.

- Agricultural Applications : Research is ongoing into its use as a potential pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its methoxyphenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins or nucleic acids .

Comparison with Similar Compounds

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a)

- Structure : Replaces the hydroxyl groups with a thioether-linked 1,3,4-oxadiazole ring and a 4-chlorophenyl substituent.

- Reactivity : The oxadiazole and thioether groups enhance electrophilic substitution but reduce hydrogen-bonding capacity compared to the dihydroxy compound.

2-(5-Cyclohexylfuran-2-yl)-1-(4-methoxyphenyl)ethan-1-one (13c)

- Structure : Features a cyclohexyl-furan substituent instead of hydroxyl groups.

- Synthesis: Prepared via organolithium chemistry (67% yield), contrasting with the microwave-assisted condensation used for the dihydroxy compound .

- Electronic Properties : The furan’s electron-rich nature alters conjugation, affecting UV-Vis spectra compared to the dihydroxy analogue.

2,2-Dihydroxy-1-(p-tolyl)ethan-1-one (4b)

2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1c)

- Structure : Contains a bromine atom at the α-position instead of hydroxyl groups.

- Reactivity : The bromine facilitates nucleophilic substitution (e.g., in heterocycle synthesis) but lacks the dihydroxy compound’s ability to form hydrogen-bonded networks .

Spectral and Physical Properties

Key Observations :

- The dihydroxy compound’s IR spectrum uniquely shows broad O–H stretches (~3400 cm⁻¹), absent in analogues like 11a or 1c.

- In NMR, hydroxyl protons (δ 4.5–5.0) are diagnostic for the dihydroxy compound but absent in halogenated or heterocyclic derivatives.

Condensation Reactions

Oxidation and Functionalization

Key Differences :

- Halogenated derivatives (e.g., 1c) may exhibit higher cytotoxicity but lower metabolic stability.

Stability and Industrial Viability

- Dihydroxy Compound : Hygroscopic due to hydroxyl groups, requiring anhydrous storage. Less stable under oxidative conditions than halogenated analogues.

- 1c (Bromo Derivative) : Light-sensitive but more stable in long-term storage.

- 13c (Furan Derivative) : Thermally stable (m.p. 145–148°C) but prone to photodegradation .

Biological Activity

2,2-Dihydroxy-1-(4-methoxyphenyl)ethan-1-one, also known as DMHE, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_9H_10O_4

- Molecular Weight : Approximately 198.18 g/mol

- Structure : The compound features a methoxy group attached to a phenyl ring along with two hydroxyl groups, contributing to its biological activities.

The biological activity of DMHE is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other interactions facilitated by its hydroxyl and ketone groups. These interactions can modulate several biological pathways:

- Antioxidant Activity : DMHE exhibits significant antioxidant properties, allowing it to scavenge free radicals and inhibit oxidative stress. This is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Effects : Research indicates that DMHE possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

1. Antioxidant Properties

The antioxidant capacity of DMHE has been evaluated using several assays:

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH Assay | Measures free radical scavenging ability | Significant reduction in DPPH concentration |

| FRAP Assay | Evaluates ferric reducing power | High antioxidant activity noted |

These results suggest that DMHE can effectively reduce oxidative stress in biological systems.

2. Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that DMHE exhibits cytotoxic effects on cancer cell lines, particularly HT-29 human colon adenocarcinoma cells.

- Cell Cycle Arrest : Treatment with DMHE resulted in significant G0/G1 phase arrest in a dose-dependent manner. For instance, at a concentration of 25 μg/mL, the percentage of cells in the G0/G1 phase increased significantly over time (63.92% to 73.06% over 72 hours) .

- Mechanism of Apoptosis : Western blot analysis indicated that the induction of apoptosis was associated with the up-regulation of pro-apoptotic proteins such as Bax and PUMA, while anti-apoptotic proteins like Bcl-2 were also up-regulated .

Case Studies and Research Findings

Several studies have explored the biological activities of DMHE:

- Cytotoxicity Study : A study published in the International Journal of Molecular Sciences highlighted that DMHE induced cell cycle arrest and apoptosis in HT-29 cells through modulation of Bcl-2 family proteins .

- Antioxidant Evaluation : Research conducted on the antioxidant properties demonstrated that DMHE effectively scavenged free radicals and exhibited strong reducing power against ferric ions .

- Antimicrobial Assessment : In vitro tests showed promising results against various microbial strains, suggesting potential applications in developing antimicrobial agents.

Q & A

Q. What is its utility in photophysical studies, and how do substituents influence UV-Vis absorption profiles?

- Methodological Answer : The methoxyphenyl group red-shifts absorption maxima due to extended conjugation. Comparative studies with halogenated analogs (e.g., 2-chloro derivatives) show substituent-dependent λmax shifts, analyzed via TD-DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.